7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with a trifluoromethoxyphenyl group and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethoxyphenyl group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the pyrrolidinyl methanone moiety: This could be done via amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyl-4-((4-methoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- (7-Methyl-4-((4-fluorophenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The presence of the trifluoromethoxy group in 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-13-4-9-16-18(27-14-5-7-15(8-6-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-10-2-3-11-28/h4-9,12H,2-3,10-11H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJMDWDZNVCHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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